

### 13C NMR chemical shifts of 8-Bromo-1-octanol

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Compound of Interest		
Compound Name:	8-Bromo-1-octanol	
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-octanol

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for **8-Bromo-1-octanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimentally observed chemical shifts, provides a standard protocol for data acquisition, and illustrates the structural assignments through a logical relationship diagram.

## 13C NMR Spectral Data

The 13C NMR spectrum of **8-Bromo-1-octanol** provides eight distinct signals, corresponding to the eight carbon atoms in its aliphatic chain. The chemical shifts are influenced by the electronegative bromine and oxygen atoms, which cause a downfield shift (to a higher ppm value) for adjacent carbons. This effect diminishes with increasing distance from the substituent.

The reported 13C NMR spectral data for **8-Bromo-1-octanol**, recorded in deuterochloroform (CDCl3), is summarized in the table below.[1] The assignments have been made based on the known effects of the hydroxyl and bromo functional groups on the chemical shifts of adjacent carbon atoms.

Table 1: 13C NMR Chemical Shifts for 8-Bromo-1-octanol



Carbon Atom	Chemical Shift (δ) in ppm	Assignment Rationale
C1	62.95	Attached to the highly electronegative hydroxyl group, resulting in the most downfield shift among the sp3 carbons.
C2	32.71	Beta to the hydroxyl group, showing a significant downfield shift.
C3	25.65	Gamma to the hydroxyl group.
C4	29.23	Methylene carbon in the middle of the chain.
C5	28.73	Methylene carbon in the middle of the chain.
C6	28.09	Gamma to the bromine atom.
C7	32.78	Beta to the bromine atom, showing a significant downfield shift.
C8	34.04	Attached to the electronegative bromine atom, resulting in a strong downfield shift.

Solvent: CDCl3. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

# **Experimental Protocol for 13C NMR Spectroscopy**

The following section details a standard methodology for the acquisition of a proton-decoupled 13C NMR spectrum for a liquid sample such as **8-Bromo-1-octanol**.

## **Sample Preparation**

 Approximately 50-100 mg of 8-Bromo-1-octanol is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).



- The solution is transferred to a standard 5 mm NMR tube.
- The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

#### **NMR Instrument Parameters**

A standard 400 MHz (or higher) NMR spectrometer is typically used for data acquisition. The following are representative instrument settings:

- Observed Nucleus: 13C
- Proton Decoupling: Broadband decoupling (e.g., Waltz-16) is applied during acquisition to simplify the spectrum to singlets for each carbon.
- Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is used.
- Acquisition Time (d1): A relaxation delay of 2 seconds is set to allow for adequate relaxation
  of the carbon nuclei between pulses.
- Number of Scans (ns): A sufficient number of scans (typically ranging from 128 to 1024) are co-added to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.[2]
- Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is used to ensure all carbon signals are captured.
- Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

### **Data Processing**

- The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
- A Fourier Transform is applied to the processed FID to convert the time-domain data into the frequency-domain spectrum.



- The resulting spectrum is phase-corrected manually.
- The baseline of the spectrum is corrected to be flat.
- The spectrum is calibrated by setting the CDCl3 solvent peak to its known chemical shift of 77.16 ppm.
- Peak picking is performed to identify the chemical shifts of all signals.

### Visualization of Structure and Chemical Shifts

The following diagram illustrates the logical relationship between each carbon atom in the **8-Bromo-1-octanol** molecule and its corresponding 13C NMR chemical shift.

Figure 1: Structure of **8-Bromo-1-octanol** with 13C NMR assignments.

### Conclusion

The 13C NMR spectrum is an essential tool for the structural elucidation and purity assessment of **8-Bromo-1-octanol**. The distinct chemical shifts observed for each of the eight carbon atoms are consistent with the known electronic effects of the hydroxyl and bromo substituents. The data and protocols presented in this guide provide a valuable resource for scientists and researchers working with this compound, facilitating its unambiguous identification and characterization in various applications.

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## References

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